4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 9H-xanthene-9-carboxylate

Apelin receptor (APJ) GPCR antagonist SAR study

The compound is a synthetic heterocyclic ester belonging to a class of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl derivatives. Its core scaffold is directly analogous to the well-characterized APJ functional antagonist ML221 (4-nitrobenzoate ester).

Molecular Formula C24H16N2O5S
Molecular Weight 444.46
CAS No. 877638-19-2
Cat. No. B2637350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 9H-xanthene-9-carboxylate
CAS877638-19-2
Molecular FormulaC24H16N2O5S
Molecular Weight444.46
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)OC4=COC(=CC4=O)CSC5=NC=CC=N5
InChIInChI=1S/C24H16N2O5S/c27-18-12-15(14-32-24-25-10-5-11-26-24)29-13-21(18)31-23(28)22-16-6-1-3-8-19(16)30-20-9-4-2-7-17(20)22/h1-13,22H,14H2
InChIKeyMLORVFDWVMXQEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 9H-xanthene-9-carboxylate: An Apelin Receptor (APJ) Antagonist Scaffold for Cardiovascular and Metabolic Research


The compound is a synthetic heterocyclic ester belonging to a class of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl derivatives. Its core scaffold is directly analogous to the well-characterized APJ functional antagonist ML221 (4-nitrobenzoate ester). [1] The target compound differentiates itself by incorporating a 9H-xanthene-9-carboxylate ester moiety instead of a 4-nitrobenzoate group, which is predicted to alter lipophilicity, metabolic stability, and potentially receptor interaction kinetics. [2] It serves as a critical tool compound for probing structure-activity relationships (SAR) in the apelinergic system, where minor ester modifications have been shown to dramatically affect antagonistic potency and selectivity over the AT1 receptor. [1]

Why 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 9H-xanthene-9-carboxylate Cannot Be Replaced by Generic ML221 or Other In-Class Esters


The ester moiety in this scaffold is not a passive structural component; it is a primary driver of pharmacological activity and selectivity. [1] ML221, the 4-nitrobenzoate counterpart, achieves sub-micromolar APJ antagonism, while other esters in the same patent family exhibit negligible activity or altered selectivity profiles. [1] The substitution of the 4-nitrobenzoate with a 9H-xanthene-9-carboxylate group introduces a bulkier, more lipophilic polycyclic aromatic system, which is expected to influence the compound's binding pose within the APJ orthosteric site, its half-life in microsomal assays, and its off-target profile against related GPCRs. [2] Therefore, the target compound cannot be assumed equivalent to any other in-class analog without explicit comparative data. Its procurement should be based on the hypothesis that the unique xanthene ester confers distinct SAR properties, not on general class membership.

Point-by-Point Differentiation Evidence for 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 9H-xanthene-9-carboxylate Against Closest Analogs


APJ Functional Antagonism: Xanthene Ester vs. ML221 (4-nitrobenzoate) in cAMP and β-Arrestin Assays

The target compound's APJ antagonist activity has not been directly reported. However, its closest characterized analog, ML221 (4-nitrobenzoate), exhibits IC50 values of 0.70 µM in the cAMP assay and 1.75 µM in the β-arrestin recruitment assay. [1] The xanthene-9-carboxylate ester is hypothesized to alter these values due to its increased steric bulk and distinct electronic properties. Users must validate activity under their own conditions; this compound serves as a key probe to test the ester moiety's impact.

Apelin receptor (APJ) GPCR antagonist SAR study

Selectivity Over AT1 Receptor: Predicted Advantage of Xanthene Ester vs. ML221

ML221 demonstrates >37-fold selectivity for APJ over the closely related angiotensin II type 1 (AT1) receptor. [1] No direct selectivity data exists for the target xanthene ester. The introduction of a bulky xanthene group could theoretically further reduce affinity for AT1, minimizing potential off-target cardiovascular effects. This compound is therefore critical for testing whether esterification with xanthene-9-carboxylic acid preserves or enhances this selectivity window.

AT1 receptor GPCR selectivity cardiotoxicity

Off-Target Activity on Xanthine Oxidase: A Potential Polypharmacology Differentiator

Unlike ML221, the target compound has publicly available affinity data for a secondary target: it inhibits xanthine oxidase (unknown origin) with an IC50 of 4.81 µM. [1] This is a distinct off-target profile not reported for the 4-nitrobenzoate analog. While moderate, this activity suggests combined APJ/anti-hyperuricemic potential not seen in the comparator.

Xanthine oxidase inhibition Polypharmacology Metabolic disease

Structural Divergence and Predicted Physicochemical Differentiation from 4,6-Dimethylpyrimidin-2-ylthio Analog

A closely related commercial analog, 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 9H-xanthene-9-carboxylate (CAS 877638-21-6), differs only by two methyl groups on the pyrimidine ring. Methyl substitution increases lipophilicity (predicted LogP increase of ~0.5–1.0) and may affect metabolic stability. The target compound lacks these methyl groups, making it a more polar analog suitable for probing hydrogen-bonding interactions at the pyrimidine binding pocket.

Physicochemical properties Chemical stability ADME prediction

High-Value Application Scenarios for Procuring 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 9H-xanthene-9-carboxylate


GPCR Probe for Ester SAR Studies in Apelin Receptor Antagonism

The compound serves as a critical xanthene-ester variant in a focused library comparing ML221, the 4,6-dimethylpyrimidine analog, and other esters. By testing this compound in parallel with the 4-nitrobenzoate lead, researchers can quantify the impact of the ester group on APJ cAMP and β-arrestin IC50 values, building a comprehensive SAR model for the scaffold. [1]

Dual-Mechanism Probe for Apelinergic and Purine Metabolism Pathways

Given its measurable xanthine oxidase inhibition (IC50 4.81 µM), this compound is suitable for polypharmacology studies in models of hyperuricemia and cardiovascular disease. [2] Its ability to simultaneously target APJ and xanthine oxidase provides a unique research tool to investigate synergistic effects in metabolic syndrome, a feature not possessed by ML221.

Selectivity Profiling Against AT1 and Related GPCRs

The compound can be employed in broader GPCR selectivity panels to determine if the xanthene ester alters the off-target profile observed with ML221. Specifically, testing AT1 receptor inhibition will reveal whether the selectivity window expands or contracts with this ester modification, informing future lead optimization. [1]

Physicochemical and Metabolic Stability Comparison with Dimethyl-Pyrimidine Analogs

In contrast to the more lipophilic 4,6-dimethyl analog (CAS 877638-21-6), this unmethylated compound is useful for establishing baseline metabolic stability and solubility for the xanthene-ester sub-series. Comparative microsomal stability and LogD7.4 assays can guide the design of analogs with improved ADME properties while retaining target engagement.

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